N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide
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Overview
Description
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, an ethyl linker, and a naphthamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Ethyl Linker: The ethyl linker can be introduced via alkylation reactions, where the quinoline derivative is reacted with ethyl halides under basic conditions.
Attachment of the Naphthamide Group: The final step involves the coupling of the ethyl-quinoline intermediate with 2-ethoxy-1-naphthamide using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of signaling pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methoxy-1-naphthamide
- N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-hydroxy-1-naphthamide
- N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-chloro-1-naphthamide
Uniqueness
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide is unique due to the presence of the ethoxy group on the naphthamide moiety. This functional group can influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.
Properties
CAS No. |
851407-58-4 |
---|---|
Molecular Formula |
C26H26N2O3 |
Molecular Weight |
414.505 |
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C26H26N2O3/c1-4-31-22-12-11-18-7-5-6-8-21(18)23(22)26(30)27-14-13-20-15-19-10-9-16(2)17(3)24(19)28-25(20)29/h5-12,15H,4,13-14H2,1-3H3,(H,27,30)(H,28,29) |
InChI Key |
CFRRURAOUPZERR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC4=C(C(=C(C=C4)C)C)NC3=O |
solubility |
not available |
Origin of Product |
United States |
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